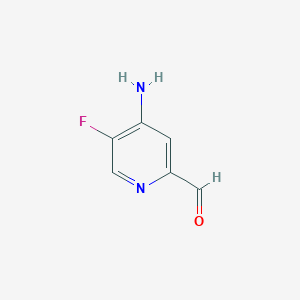

4-Amino-5-fluoropicolinaldehyde

Description

4-Amino-5-fluoropicolinaldehyde is a fluorinated pyridine derivative characterized by an aldehyde group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety, which enables participation in condensation reactions (e.g., Schiff base formation) for constructing heterocyclic frameworks or drug candidates. The fluorine atom enhances electronegativity and metabolic stability, while the amino group provides hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis .

Propriétés

Formule moléculaire |

C6H5FN2O |

|---|---|

Poids moléculaire |

140.11 g/mol |

Nom IUPAC |

4-amino-5-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-3H,(H2,8,9) |

Clé InChI |

UDJZSGATPZNQIU-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=CC(=C1N)F)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 4-amino-5-fluoropicolinaldehyde, we compare it with three analogs: 4-(4-Aminophenoxy)-N-methylpicolinamide (4), 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (8), and 2-Amino-5-fluoro-4-picoline. Key differences in functional groups, synthetic routes, and applications are highlighted below.

Structural and Functional Group Analysis

Key Observations :

- Aldehyde vs. Amide/Methyl: The aldehyde in 4-amino-5-fluoropicolinaldehyde distinguishes it from amide-containing analogs (4, 8) and methyl-substituted 2-amino-5-fluoro-4-picoline. This group enables nucleophilic additions, unlike the inert methyl or amide groups .

- Fluorine Positioning: Fluorine at C5 in all compounds enhances electronegativity, but its placement on the pyridine ring (vs. phenoxy in 8) alters electronic effects and metabolic stability .

Research Findings and Challenges

- Fluorine Impact: Fluorine at C5 in 4-amino-5-fluoropicolinaldehyde reduces metabolic oxidation, as seen in Compound 8’s enhanced bioavailability .

- Aldehyde Reactivity : While advantageous for synthesis, the aldehyde requires stabilization (e.g., acetal protection) to prevent polymerization .

- Synthetic Efficiency: Phenoxy/amide analogs (4, 8) achieve higher yields (>75%) compared to aldehyde-containing compounds due to fewer reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.